molecular formula C10H15NO B1526943 1-Amino-2-(2-methylphenyl)propan-2-ol CAS No. 1315349-10-0

1-Amino-2-(2-methylphenyl)propan-2-ol

Cat. No.: B1526943
CAS No.: 1315349-10-0
M. Wt: 165.23 g/mol
InChI Key: WUAIBTUPDCVHPA-UHFFFAOYSA-N
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Description

. It is a versatile chemical used in various industrial and scientific applications due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-2-(2-methylphenyl)propan-2-ol can be synthesized through several methods, including:

  • Reduction of 2-methyl-2-nitropropane: This method involves the reduction of 2-methyl-2-nitropropane using hydrogen in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Amination of 2-methylpropene: This involves the reaction of 2-methylpropene with ammonia in the presence of a strong acid catalyst, such as hydrochloric acid (HCl).

Industrial Production Methods: In industrial settings, the compound is typically produced through large-scale chemical reactions involving the above methods, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-2-(2-methylphenyl)propan-2-ol undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form 2-methyl-2-aminopropanol-1-oxide.

  • Reduction: It can be reduced to form 2-methyl-1-propanol.

  • Substitution: The amino group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various alkyl halides and strong acids or bases are used for substitution reactions.

Major Products Formed:

  • Oxidation: 2-methyl-2-aminopropanol-1-oxide

  • Reduction: 2-methyl-1-propanol

  • Substitution: Various substituted amines

Scientific Research Applications

1-Amino-2-(2-methylphenyl)propan-2-ol is used in a wide range of scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: It is used in the study of enzyme mechanisms and as a reagent in biochemical assays.

  • Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals.

Mechanism of Action

1-Amino-2-(2-methylphenyl)propan-2-ol is similar to other amines and alcohols, such as:

  • 2-Amino-2-methyl-1-propanol (AMP): This compound is structurally similar but lacks the phenyl group.

  • 2-Methyl-2-aminopropanol-1-oxide: This is an oxidized form of AMP.

  • 2-Methyl-1-propanol: A reduced form of AMP.

Uniqueness: this compound is unique due to the presence of the phenyl group, which imparts distinct chemical properties and reactivity compared to its analogs.

Comparison with Similar Compounds

  • 2-Amino-2-methyl-1-propanol (AMP)

  • 2-Methyl-2-aminopropanol-1-oxide

  • 2-Methyl-1-propanol

Properties

IUPAC Name

1-amino-2-(2-methylphenyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8-5-3-4-6-9(8)10(2,12)7-11/h3-6,12H,7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUAIBTUPDCVHPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C)(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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